

4-Methoxy-2(1H)-pyridinone: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridinone ring and the methoxy substituent, make it a valuable scaffold for the synthesis of a diverse array of complex molecules with notable biological activities. This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of **4-methoxy-2(1H)-pyridinone**, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **4-methoxy-2(1H)-pyridinone** is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 4-Methoxy-2(1H)-pyridinone

Property	Value	Reference
CAS Number	52545-13-8	[1] [2] [3]
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[1]
Appearance	Yellow to brown solid	[1]
Melting Point	101-102 °C	[1]
Boiling Point (Predicted)	355.1 ± 42.0 °C	[1]
Density (Predicted)	1.16 ± 0.1 g/cm ³	[1]
pKa (Predicted)	11.08 ± 0.10	[1]
Storage	Sealed in dry, Room Temperature	[1]

Table 2: Spectroscopic Data of 4-Methoxy-2(1H)-pyridinone

Technique	Data
¹ H NMR	Predicted spectra are available through online databases.
¹³ C NMR	Predicted spectra are available through online databases.
IR Spectroscopy	Spectra for related compounds like 4-methoxypyridine are available, but a specific spectrum for the title compound is not readily available in the searched literature.
Mass Spectrometry (LC-MS)	m/z [M+H] ⁺ : 126.0 [1]

Synthesis of 4-Methoxy-2(1H)-pyridinone

A reliable and efficient synthesis of the core scaffold is paramount for its application as a building block.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]

This procedure details the synthesis of 4-methoxy-2-pyridinone from 4-methoxypyridine-N-oxide.

Materials:

- 4-Methoxypyridine-N-oxide (1.5 g, 11.98 mmol)
- Acetic anhydride (45 mL)
- Distilled water
- Methanol
- Silica gel for column chromatography
- Dichloromethane
- Methanol

Procedure:

- Dissolve 4-methoxypyridine-N-oxide (1.5 g) in acetic anhydride (45 mL) in a round-bottom flask.
- Heat the mixture to reflux overnight under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.
- Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir overnight at room temperature.

- Remove all volatiles under reduced pressure.
- Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone.

Yield: 1.1 g (71%) as a brown solid.[\[1\]](#)

Characterization:

- LC-MS (ESI): m/z [M + H]⁺ 126.0[\[1\]](#)

Reactivity and Key Transformations

4-Methoxy-2(1H)-pyridinone serves as a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

N-Alkylation

The nitrogen atom of the pyridinone ring is a common site for functionalization. Selective N-alkylation is a crucial step in the synthesis of many biologically active derivatives.

This protocol describes a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[\[4\]](#)

Materials:

- 4-Alkoxy-2-pyridone
- Alkyl halide (e.g., methyl iodide, benzyl bromide)
- Potassium tert-butoxide (t-BuOK)
- Tetrabutylammonium iodide (n-Bu₄NI)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a solution of the 4-alkoxy-2-pyridone in anhydrous THF, add potassium tert-butoxide and a catalytic amount of tetrabutylammonium iodide.
- Add an excess of the alkyl halide.
- Stir the reaction mixture under anhydrous and mild conditions.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: The use of $n\text{-Bu}_4\text{NI}$ as a catalyst facilitates the N-alkylation with various alkyl, benzyl, allyl, and propargyl halides in a mixture of $t\text{-BuOK}$ and THF.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridinone scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 4-methoxy-2-pyridone derivative with a boronic acid.

Materials:

- Halogenated 4-methoxy-2-pyridone derivative (e.g., 3-bromo-**4-methoxy-2(1H)-pyridinone**)
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

- In a reaction vessel, combine the halogenated pyridinone derivative, the boronic acid, the palladium catalyst, and the base.
- Add the solvent system and degas the mixture.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

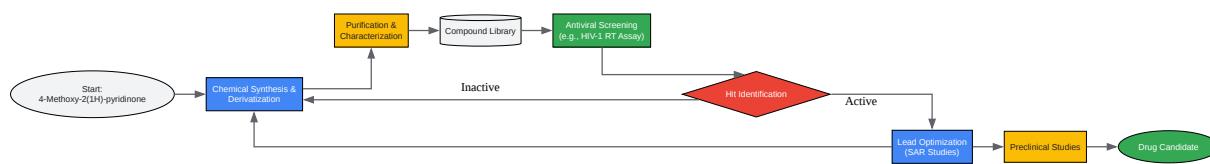

Applications in Drug Discovery

The **4-methoxy-2(1H)-pyridinone** scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

As Kinase Inhibitors

Derivatives of **4-methoxy-2(1H)-pyridinone** have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several small-molecule inhibitors based on the 2-pyridone scaffold have been developed.


[Click to download full resolution via product page](#)

PIM-1 Kinase Signaling Pathway Inhibition

The diagram above illustrates how cytokines and growth factors activate the JAK/STAT pathway, leading to the transcription of PIM-1 kinase. PIM-1 then phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival and proliferation. 4-Methoxy-2-pyridinone-based inhibitors can block the activity of PIM-1, leading to the reactivation of apoptosis in cancer cells.

As Antiviral Agents

The 2-pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.^{[5][6]} The development of novel antiviral agents often follows a structured workflow from synthesis to biological evaluation.

[Click to download full resolution via product page](#)

Antiviral Drug Discovery Workflow

This workflow outlines the process of discovering new antiviral agents based on the **4-methoxy-2(1H)-pyridinone** scaffold. It begins with the synthesis and diversification of the core structure, followed by purification and characterization to create a compound library. These compounds are then screened for antiviral activity. Active "hits" are identified and undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to the selection of a drug candidate for preclinical studies.

Conclusion

4-Methoxy-2(1H)-pyridinone is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key properties and applications, offering a solid foundation for researchers to explore the full potential of this remarkable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-pyridin-2-ol | 52545-13-8 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 4. 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxy-2(1H)-pyridinone: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b372789#4-methoxy-2-1h-pyridinone-as-a-heterocyclic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com